Lower Lipophilicity Compared to N-tert-Butyl Congener
The n-butyl analog demonstrates consistently lower predicted lipophilicity than the N-tert-butyl substitution variant, which directly impacts passive membrane permeability, plasma protein binding, and CYP-mediated clearance predictions. The ACD/LogP algorithm yields 2.77 for the n-butyl compound , whereas the N-tert-butyl compound returns an XLogP3 of 3.3 [1]. The estimated Log Kow (KOWWIN) for the n-butyl compound reaches 3.85 . This ΔLogP of approximately 0.5–0.8 log units is quantitatively meaningful for distinguishing early ADME behavior.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.77; KOWWIN Log Kow = 3.85 |
| Comparator Or Baseline | N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: XLogP3 = 3.3 [1] |
| Quantified Difference | ΔLogP approximately 0.53–0.55 (ACD/LogP vs. XLogP3); ΔLog Kow approximately 0.55 (KOWWIN vs. XLogP3) |
| Conditions | Predicted values from ACD/Labs Percepta (v14.00), XLogP3 (PubChem 2021.05.07), and EPI Suite KOWWIN (v1.67) [1] |
Why This Matters
A LogP difference exceeding 0.5 units translates to a measurable shift in predicted membrane permeability and non-specific protein binding, directly influencing which analog should be selected for cell-based permeability or protein-binding assays.
- [1] PubChem. N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide – Computed Properties. CID 707552. https://pubchem.ncbi.nlm.nih.gov/compound/707552#section=Computed-Properties (accessed 2026-04-30). View Source
